molecular formula C8H11ClN2O2S B2370643 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 2241128-78-7

3-Cyclopropyl-1-ethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2370643
CAS No.: 2241128-78-7
M. Wt: 234.7
InChI Key: QTCFOTKUIREOHS-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-ethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound belonging to the class of pyrazole sulfonyl chlorides. It is a white crystalline solid with a molecular weight of 234.71 g/mol . This compound is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 3-Cyclopropyl-1-ethyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-ethyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, reaction with amines can yield sulfonamide derivatives, while reaction with alcohols can produce sulfonate esters .

Scientific Research Applications

3-Cyclopropyl-1-ethyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is utilized in various chemical and biological applications to modify or label specific molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-1-ethyl-1H-pyrazole-4-sulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-cyclopropyl-1-ethylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c1-2-11-5-7(14(9,12)13)8(10-11)6-3-4-6/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCFOTKUIREOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2CC2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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